molecular formula C6H3ClO3 B093955 2-Oxo-2H-pyran-3-carbonyl chloride CAS No. 18398-80-6

2-Oxo-2H-pyran-3-carbonyl chloride

Cat. No. B093955
CAS RN: 18398-80-6
M. Wt: 158.54 g/mol
InChI Key: WWERSJXOSRSZAW-UHFFFAOYSA-N
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Description

2-Oxo-2H-pyran-3-carbonyl chloride, also known as Levulinic acid chloride, is a chemical compound with the molecular formula C6H5ClO3. It is a colorless liquid that is widely used in organic synthesis. The compound is a versatile reagent that is used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of 2-Oxo-2H-pyran-3-carbonyl chloride is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. The compound is particularly reactive towards amines, alcohols, and thiols, which makes it useful in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Oxo-2H-pyran-3-carbonyl chloride. However, the compound is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It is also a strong irritant to mucous membranes.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Oxo-2H-pyran-3-carbonyl chloride in lab experiments include its versatility as a reagent, its ability to react with a wide range of nucleophiles, and its ease of purification. However, the compound is toxic and can be hazardous to handle, which requires careful handling and storage.

Future Directions

There are several future directions for the use of 2-Oxo-2H-pyran-3-carbonyl chloride in scientific research. One area of interest is the development of new synthetic routes for the preparation of the compound. Another area of interest is the synthesis of new heterocyclic compounds using 2-Oxo-2H-pyran-3-carbonyl chloride as a reagent. Additionally, the compound may have potential applications in the development of new pharmaceuticals and agrochemicals. Further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of 2-Oxo-2H-pyran-3-carbonyl chloride can be achieved through the reaction of levulinic acid with thionyl chloride. The reaction produces a colorless liquid that can be purified through distillation or recrystallization. The yield of the reaction varies depending on the reaction conditions, but it typically ranges from 70 to 90%.

Scientific Research Applications

2-Oxo-2H-pyran-3-carbonyl chloride is widely used in scientific research as a versatile reagent. It is used in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound is particularly useful in the synthesis of heterocyclic compounds, which have a wide range of applications in medicinal chemistry. It is also used in the preparation of chiral compounds, which are important in the pharmaceutical industry.

properties

CAS RN

18398-80-6

Product Name

2-Oxo-2H-pyran-3-carbonyl chloride

Molecular Formula

C6H3ClO3

Molecular Weight

158.54 g/mol

IUPAC Name

2-oxopyran-3-carbonyl chloride

InChI

InChI=1S/C6H3ClO3/c7-5(8)4-2-1-3-10-6(4)9/h1-3H

InChI Key

WWERSJXOSRSZAW-UHFFFAOYSA-N

SMILES

C1=COC(=O)C(=C1)C(=O)Cl

Canonical SMILES

C1=COC(=O)C(=C1)C(=O)Cl

Origin of Product

United States

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